molecular formula C14H22NO2+ B11200575 6,7-Dimethoxy-1,2,2-trimethyl-1,2,3,4-tetrahydroisoquinolinium

6,7-Dimethoxy-1,2,2-trimethyl-1,2,3,4-tetrahydroisoquinolinium

Cat. No.: B11200575
M. Wt: 236.33 g/mol
InChI Key: FCEQHORQQAMDBR-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions, and a trimethyl substitution at the 1, 2, and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with acetone under acidic conditions to form the intermediate, followed by cyclization and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have different biological and chemical properties .

Scientific Research Applications

6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 6,7-DIMETHOXY-1,2,2-TRIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-IUM apart is its specific substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H22NO2+

Molecular Weight

236.33 g/mol

IUPAC Name

6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium

InChI

InChI=1S/C14H22NO2/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3/h8-10H,6-7H2,1-5H3/q+1

InChI Key

FCEQHORQQAMDBR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC

Origin of Product

United States

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